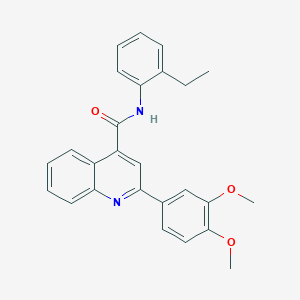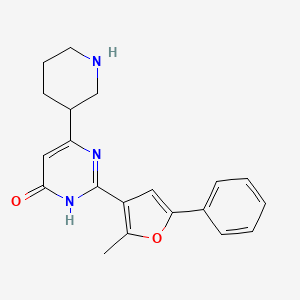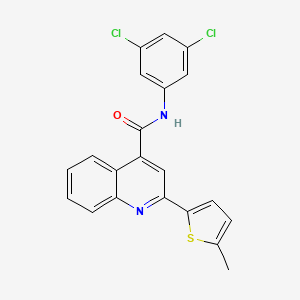
2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide, also known as AG-014699 or rucaparib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of poly ADP-ribose polymerase (PARP) inhibitors, which have shown promising results in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells that have defects in DNA repair mechanisms. 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide has been shown to be particularly effective in tumors that have defects in the BRCA genes, which are involved in DNA repair.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of PARP activity, accumulation of DNA damage, and induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have minimal toxicity in normal cells, which is an important consideration for its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and specificity for PARP inhibition. However, it also has some limitations, including its relatively short half-life and the need for optimization of dosing and administration protocols.
Orientations Futures
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide, including:
1. Combination therapy: 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide has shown promising results in combination with other cancer treatments, such as chemotherapy and radiation therapy. Further research is needed to optimize combination therapy protocols and identify the most effective combinations.
2. Biomarker identification: Biomarkers that can predict response to 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide treatment are currently being investigated. Identification of such biomarkers could help to optimize patient selection and treatment protocols.
3. New indications: 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide is currently being investigated for its potential use in the treatment of other types of cancer, such as prostate cancer and pancreatic cancer.
4. New PARP inhibitors: There is ongoing research into the development of new PARP inhibitors that may be more effective or have fewer side effects than 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide.
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide is a promising compound that has shown efficacy in the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and potential future directions for research make it an important area of study in the field of cancer research.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, particularly in tumors that have defects in DNA repair mechanisms. Clinical trials have demonstrated its efficacy in the treatment of ovarian, breast, and other types of cancer.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-4-17-9-5-7-11-21(17)28-26(29)20-16-23(27-22-12-8-6-10-19(20)22)18-13-14-24(30-2)25(15-18)31-3/h5-16H,4H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHQBYPBBHWBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-{[allyl(pyridin-3-ylmethyl)amino]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B3733365.png)
![5-(5-isopropyl-4-methoxy-2-methylphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733374.png)
![2-{[(3-methyl-2-thienyl)methyl]amino}-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]benzamide](/img/structure/B3733384.png)
![4-{3-[5-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]benzyl}-1,4-diazepan-2-one](/img/structure/B3733389.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3733396.png)
![3-isopropyl-1-methyl-5-(2,4,5-trifluorophenyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733413.png)

![5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methoxyphenyl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733425.png)
![6-methyl-5-[5-(2-phenyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3733427.png)
![6-[1-(2-fluoro-4,5-dimethoxybenzyl)piperidin-3-yl]pyrimidin-4(3H)-one](/img/structure/B3733434.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B3733451.png)
![3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one](/img/structure/B3733457.png)
